![molecular formula C18H26N2O4S B4745832 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4745832.png)
4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide
Description
Synthesis Analysis
Synthesis of derivatives closely related to our compound involves nucleophilic substitution reactions, where secondary amines react with sulfonyl chlorides in the presence of dry solvents like methylene dichloride and bases like triethylamine. These methods yield various piperidine derivatives with potential therapeutic applications, such as those showing significant antimicrobial activities and enzyme inhibition properties indicative of potential Alzheimer's disease therapies (Hussain et al., 2016), (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure is elucidated through techniques like X-ray crystallography, which reveals the conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfonyl moiety. These structural insights are critical for understanding the compound's interaction with biological targets (Kumar et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, including the formation of sulfonamides and benzamides through reactions with sulfonyl chlorides and benzoyl chlorides, respectively. These reactions are fundamental to modifying the compound's biological activity and pharmacological properties (Cioffi et al., 2016).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for the compound's formulation and delivery. These properties are determined through spectroscopic techniques and crystallography, providing insights into the compound's stability and bioavailability (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interactions with biological targets, are crucial for the compound's therapeutic efficacy. Studies on derivatives of our compound have shown significant enzyme inhibitory activities and antimicrobial properties, highlighting the importance of chemical modifications for enhancing biological activity (Dalloul et al., 2017).
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-8-10-20(11-9-14)25(22,23)17-6-4-15(5-7-17)18(21)19-13-16-3-2-12-24-16/h4-7,14,16H,2-3,8-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZWAUHVYZULAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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